molecular formula C8H7N3O6 B2591699 Methyl 2-amino-3,5-dinitrobenzoate CAS No. 22603-10-7

Methyl 2-amino-3,5-dinitrobenzoate

Cat. No. B2591699
CAS RN: 22603-10-7
M. Wt: 241.159
InChI Key: BLVZXLIGARVLJC-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,5-dinitrobenzoate is a chemical compound with the molecular formula C₈H₇N₃O₆ . It falls under the class of nitroaromatic compounds and is characterized by its distinctive nitro groups attached to a benzene ring. The compound exhibits a pale yellow color and has been studied for various applications in both pharmaceutical and chemical fields .


Synthesis Analysis

The synthesis of Methyl 2-amino-3,5-dinitrobenzoate involves several steps. One common method is the nitration of methyl 3,5-dinitrobenzoate , which introduces the amino group. This reaction typically occurs under acidic conditions, using a mixture of concentrated sulfuric acid and nitric acid. The resulting product is then isolated and purified through recrystallization or other suitable techniques .


Molecular Structure Analysis

The molecular structure of Methyl 2-amino-3,5-dinitrobenzoate consists of a benzene ring with two nitro groups (NO₂) at positions 3 and 5, and an amino group (NH₂) at position 2. The ester group (COOCH₃) is attached to the benzene ring. The compound’s three-dimensional arrangement influences its reactivity and properties .

Scientific Research Applications

Chemical Synthesis and Modification

Methyl 2-amino-3,5-dinitrobenzoate has been utilized in various chemical syntheses and modifications. For example, it has been involved in the esterification of glutamic acid residues, as observed in Bacillus subtilis methyl-accepting chemotaxis proteins. This process results in the formation of glutamate 5-methyl ester, highlighting its role in protein modification (Ahlgren & Ordal, 1983).

Optical Crystal Characterization

In the field of optical crystal characterization, methyl 2-amino-3,5-dinitrobenzoate has been instrumental. A study on a new proton transfer complex synthesized from 2-amino-3-methyl pyridine with 3,5-dinitro benzoic acid in methanol demonstrated its significant optical transparency and stability, as well as its potential for applications in optical technologies (Sathya, Dhamodharan, & Dhandapani, 2018).

Coordination Polymers and Network Assembly

Methyl 2-amino-3,5-dinitrobenzoate plays a critical role in forming organic-inorganic hybrid cyclic aggregates or 2D networks. For instance, its reaction with 2-methylimidazole produces a linearly coordinated cation that assembles with 3,5-dinitrobenzoate anion via N–H···O hydrogen bonding, forming cyclic aggregates and 2D networks (Xu et al., 2001).

Serum Creatinine Assay

In clinical chemistry, this compound has been used to improve the analytical recovery of creatinine in serum, showing potential for enhanced precision and specificity in medical diagnostics (Parekh & Sims, 1977).

Antimicrobial Effectiveness

Methyl 2-amino-3,5-dinitrobenzoate derivatives have demonstrated effective antimicrobial properties. For example, 3,5 Dinitrobenzyl anilide, a derivative, has shown better preservative efficacy than the parent compound in pharmaceutical products (Kumar, 2012).

Synthesis of Pheromones

It has been used in the synthesis of key intermediates for pheromones, such as the Colorado potato beetle pheromone, demonstrating its application in agricultural and entomological research (Yamano, Sasaki, & Wada, 2017).

properties

IUPAC Name

methyl 2-amino-3,5-dinitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O6/c1-17-8(12)5-2-4(10(13)14)3-6(7(5)9)11(15)16/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVZXLIGARVLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3,5-dinitrobenzoate

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